molecular formula C13H16O4 B14291668 Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester CAS No. 113695-07-1

Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester

Cat. No.: B14291668
CAS No.: 113695-07-1
M. Wt: 236.26 g/mol
InChI Key: JHZRWFXBGVCRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester is an organic compound with a complex structure that includes a phenoxy group, a methoxy group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method is the reaction of 2-methoxy-4-(2-propenyl)phenol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of acetic acid and the corresponding alcohol. Additionally, its phenoxy group can interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid: A derivative of acetic acid with a methoxy group.

    Methyl methoxyacetate: An ester of methoxyacetic acid.

    Methyl 2-methoxyacetate: Another ester with similar structural features.

Uniqueness

Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities.

Properties

CAS No.

113695-07-1

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate

InChI

InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4,6-8H,1,5,9H2,2-3H3

InChI Key

JHZRWFXBGVCRJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.